4-Ethylethcathinone hydrochloride

Descripción general

Descripción

4-Ethylethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class. It is structurally related to cathinone and is known for its psychoactive properties. The compound is often used in forensic and toxicological research due to its potential for abuse and its stimulant effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylethcathinone hydrochloride typically involves the reaction of 4-ethylpropiophenone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The compound is usually produced in crystalline form and is stored under specific conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylethcathinone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are used for electrophilic substitution

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

4-Ethylethcathinone hydrochloride is primarily used in forensic and toxicological research. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects and its mechanism of action as a stimulant.

Industry: Used in the development of analytical methods for the detection of synthetic cathinones in various matrices .

Mecanismo De Acción

4-Ethylethcathinone hydrochloride acts as a releasing agent for norepinephrine and dopamine, leading to its stimulant effects. The compound increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This results in enhanced stimulation of postsynaptic receptors, leading to increased alertness, energy, and euphoria .

Comparación Con Compuestos Similares

- 4-Methylmethcathinone (Mephedrone)

- 4-Methylethcathinone

- 3,4-Dimethylmethcathinone

Comparison: 4-Ethylethcathinone hydrochloride is unique due to its specific ethyl substitution on the aromatic ring, which differentiates it from other similar compounds. This structural difference can influence its pharmacological properties and its interaction with biological systems .

Actividad Biológica

4-Ethylethcathinone hydrochloride (4-EMC) is a synthetic cathinone, part of a class of compounds known for their stimulant properties. This article explores the biological activity of 4-EMC, focusing on its pharmacological effects, mechanisms of action, and potential neurotoxicity based on diverse research findings.

Chemical Structure and Classification

4-EMC is structurally related to methcathinone and other cathinones, characterized by the presence of an ethyl group at the 4-position of the methcathinone backbone. This modification influences its interaction with monoaminergic transporters, which are critical for its stimulant effects.

Research indicates that 4-EMC acts primarily as a releasing agent at dopamine (DAT) and norepinephrine transporters (NET), similar to other synthetic cathinones. The potency and selectivity of 4-EMC at these transporters can significantly affect its biological activity:

- Dopamine Transporter (DAT) : 4-EMC shows affinity for DAT, leading to increased dopamine levels in the synaptic cleft, which correlates with stimulant effects.

- Norepinephrine Transporter (NET) : The compound also acts on NET, enhancing norepinephrine availability, which may contribute to its stimulating properties.

- Serotonin Transporter (SERT) : Limited data suggest that 4-EMC may have lower activity at SERT compared to DAT and NET, indicating a potential for selective stimulant effects without significant serotonergic activity.

Stimulant Properties

Studies have demonstrated that 4-EMC induces locomotor stimulation in animal models, similar to other stimulants like methamphetamine. In experiments with rodents, administration of 4-EMC resulted in increased locomotor activity, suggesting its potential for abuse.

Cardiovascular Effects

The cardiovascular impact of 4-EMC includes increased heart rate and blood pressure. These effects are consistent with other compounds in the cathinone class, which can lead to significant health risks in users:

| Effect | Parameter | Observation |

|---|---|---|

| Heart Rate | Increased | Significant elevation post-administration |

| Blood Pressure | Elevated | Sustained increase in systolic and diastolic pressure |

Neurotoxicity and Safety Profile

While 4-EMC exhibits stimulant properties, concerns regarding its neurotoxic potential have emerged. Research indicates that repeated exposure may lead to alterations in dopaminergic systems, similar to findings with other synthetic cathinones:

- Neurotoxicity Studies : Animal studies suggest that high doses of 4-EMC can result in neurotoxic effects, including damage to dopaminergic neurons.

- Long-term Effects : Chronic use may lead to behavioral sensitization and dependence, highlighting the need for caution regarding its use.

Case Studies and Clinical Observations

- Case Study on Abuse Potential : A clinical report documented cases of individuals experiencing severe anxiety and cardiovascular complications after using 4-EMC. These findings underscore the need for further investigation into the safety profile of this compound.

- Comparative Analysis with Mephedrone : Research comparing 4-EMC with mephedrone revealed similar patterns in terms of stimulant effects and neurotoxicity, suggesting that both compounds may share a common risk profile.

Propiedades

IUPAC Name |

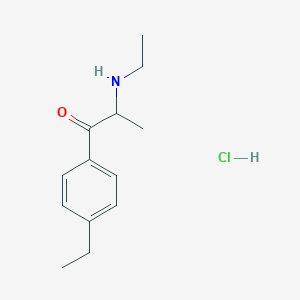

2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPWITDCBBVPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501343276 | |

| Record name | 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446466-62-0 | |

| Record name | 2-(Ethylamino)-1-(4-ethylphenyl)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.